molecular formula C14H16ClN3OS B6445753 1-{3-[(4-chloro-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one CAS No. 2640887-95-0

1-{3-[(4-chloro-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one

Cat. No.: B6445753
CAS No.: 2640887-95-0
M. Wt: 309.8 g/mol
InChI Key: GIACMOAAASSRJW-UHFFFAOYSA-N
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Description

1-{3-[(4-chloro-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one is a synthetic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-{3-[(4-chloro-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one typically involves the following steps:

Chemical Reactions Analysis

1-{3-[(4-chloro-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol, methanol, and dichloromethane. .

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{3-[(4-chloro-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research indicates its potential use in developing new drugs for treating bacterial and fungal infections.

    Industry: It is used in the production of various pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 1-{3-[(4-chloro-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one involves:

    Molecular Targets: The compound targets specific enzymes and proteins in microbial cells, disrupting their normal function.

    Pathways Involved: It interferes with the synthesis of essential biomolecules, leading to cell death. .

Comparison with Similar Compounds

1-{3-[(4-chloro-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one can be compared with other benzothiazole derivatives:

    Similar Compounds: Examples include 2-aminobenzothiazole, 6-chlorobenzothiazole, and 2-mercaptobenzothiazole.

    Uniqueness: This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

1-[3-[(4-chloro-1,3-benzothiazol-2-yl)amino]propyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3OS/c15-10-4-1-5-11-13(10)17-14(20-11)16-7-3-9-18-8-2-6-12(18)19/h1,4-5H,2-3,6-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIACMOAAASSRJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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